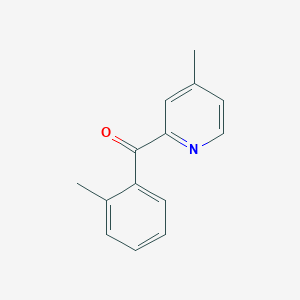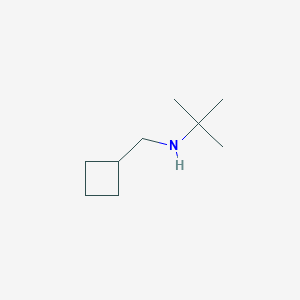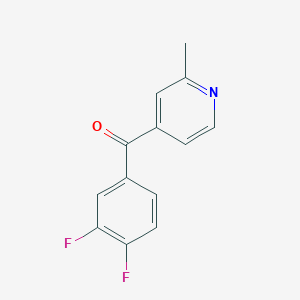
3-bromo-5-fluoro-N-metilbenzamida
Descripción general
Descripción
3-Bromo-5-fluoro-N-methylbenzamide is an organic compound with the molecular formula C8H7BrFNO and a molecular weight of 232.05 g/mol. It is a derivative of benzamide, featuring bromine and fluorine substituents on the benzene ring, which contribute to its unique chemical properties.
Aplicaciones Científicas De Investigación
3-Bromo-5-fluoro-N-methylbenzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Biological Studies: The compound is employed in studies investigating the interactions between small molecules and biological targets, such as proteins and nucleic acids.
Material Science: It is used in the development of novel materials with specific properties, such as enhanced thermal stability or conductivity.
Mecanismo De Acción
Target of Action
A structurally similar compound, n-methylbenzamide, is known to be a potent inhibitor of pde10a , a phosphodiesterase that is abundant only in brain tissue .
Mode of Action
It’s worth noting that benzylic compounds typically undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Result of Action
If it acts similarly to n-methylbenzamide, it may inhibit pde10a, potentially affecting cyclic nucleotide signaling in brain tissue .
Análisis Bioquímico
Biochemical Properties
3-Bromo-5-fluoro-N-methylbenzamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as a potent inhibitor of phosphodiesterase 10A (PDE10A), an enzyme predominantly found in brain tissue . This interaction suggests that 3-Bromo-5-fluoro-N-methylbenzamide may influence neurological processes by modulating the activity of PDE10A.
Cellular Effects
The effects of 3-Bromo-5-fluoro-N-methylbenzamide on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of PDE10A can lead to altered levels of cyclic nucleotides, which are crucial secondary messengers in cell signaling pathways . This can result in changes in gene expression and metabolic processes within the cell.
Molecular Mechanism
At the molecular level, 3-Bromo-5-fluoro-N-methylbenzamide exerts its effects through specific binding interactions with biomolecules. Its inhibition of PDE10A involves binding to the enzyme’s active site, preventing the breakdown of cyclic nucleotides . This inhibition can lead to increased levels of these molecules, thereby affecting various cellular processes. Additionally, 3-Bromo-5-fluoro-N-methylbenzamide may interact with other proteins and enzymes, further influencing cellular functions.
Temporal Effects in Laboratory Settings
The stability and degradation of 3-Bromo-5-fluoro-N-methylbenzamide over time are crucial factors in laboratory settings. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term exposure to 3-Bromo-5-fluoro-N-methylbenzamide in in vitro and in vivo studies has demonstrated sustained effects on cellular function, particularly in the modulation of PDE10A activity.
Dosage Effects in Animal Models
The effects of 3-Bromo-5-fluoro-N-methylbenzamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits PDE10A without causing significant adverse effects . At higher doses, toxic effects such as neurotoxicity and hepatotoxicity have been observed . These findings highlight the importance of dosage optimization in therapeutic applications of 3-Bromo-5-fluoro-N-methylbenzamide.
Metabolic Pathways
3-Bromo-5-fluoro-N-methylbenzamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s metabolism may lead to the formation of active or inactive metabolites, which can further influence its biological effects. Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of 3-Bromo-5-fluoro-N-methylbenzamide within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, its interaction with PDE10A suggests a preferential distribution in brain tissue, where the enzyme is predominantly expressed .
Subcellular Localization
The subcellular localization of 3-Bromo-5-fluoro-N-methylbenzamide is influenced by targeting signals and post-translational modifications. The compound may be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects . Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.
Métodos De Preparación
The synthesis of 3-bromo-5-fluoro-N-methylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-bromo-5-fluorobenzoic acid.
Amidation Reaction: The 3-bromo-5-fluorobenzoic acid is reacted with methylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired amide.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography to obtain pure 3-bromo-5-fluoro-N-methylbenzamide.
Análisis De Reacciones Químicas
3-Bromo-5-fluoro-N-methylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the benzene ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Comparación Con Compuestos Similares
3-Bromo-5-fluoro-N-methylbenzamide can be compared with other similar compounds, such as:
3-Bromo-4-fluoro-N-methylbenzamide: This compound has a similar structure but with the fluorine atom at the 4-position instead of the 5-position.
3-Bromo-2-fluoro-5-nitrobenzoic acid: This compound features a nitro group in addition to the bromine and fluorine substituents, leading to different chemical properties and reactivity.
The uniqueness of 3-bromo-5-fluoro-N-methylbenzamide lies in its specific substitution pattern on the benzene ring, which influences its reactivity and interactions with biological targets.
Propiedades
IUPAC Name |
3-bromo-5-fluoro-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO/c1-11-8(12)5-2-6(9)4-7(10)3-5/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPXPPMBGUNIXDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CC(=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-tert-Butyl 3-methyl 4-formyl-1H-pyrrolo[2,3-b]pyridine-1,3-dicarboxylate](/img/structure/B1463299.png)







